3-(benzyloxy)-2,2-difluoropropan-1-amine
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Overview
Description
3-(Benzyloxy)-2,2-difluoropropan-1-amine is an organic compound that features a benzyloxy group attached to a difluoropropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-2,2-difluoropropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Difluoro Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form primary amines or other derivatives.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while nucleophilic substitution of the difluoro groups can yield a variety of substituted amines.
Scientific Research Applications
3-(Benzyloxy)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the difluoro groups can modulate its reactivity and stability. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: This compound shares the benzyloxy group but has a pyridine ring instead of the difluoropropan-1-amine backbone.
3-Benzyloxybenzoic acid: This compound has a benzyloxy group attached to a benzoic acid moiety.
Uniqueness
3-(Benzyloxy)-2,2-difluoropropan-1-amine is unique due to the presence of both the benzyloxy and difluoro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2137662-92-9 |
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Molecular Formula |
C10H13F2NO |
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2,2-difluoro-3-phenylmethoxypropan-1-amine |
InChI |
InChI=1S/C10H13F2NO/c11-10(12,7-13)8-14-6-9-4-2-1-3-5-9/h1-5H,6-8,13H2 |
InChI Key |
XDAIBZPLXYPXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CN)(F)F |
Purity |
95 |
Origin of Product |
United States |
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